3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a fluorobenzoyl group and a propoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the acylation of a fluorobenzene derivative with a suitable acylating agent to form the fluorobenzoyl intermediate.
Amination Reaction: The fluorobenzoyl intermediate is then reacted with an amine to form the fluorobenzoyl amine derivative.
Coupling with Propoxyphenyl Group: The fluorobenzoyl amine derivative is coupled with a propoxyphenyl group through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Acidification: The final step involves the acidification of the coupled product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The propoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
- 3-[(2-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
- 3-[(2-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Uniqueness
3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-2-11-25-14-9-7-13(8-10-14)17(12-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-10,17H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEISEXEGWSXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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